molecular formula C15H16ClN7O5 B11098925 4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine

4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11098925
M. Wt: 409.78 g/mol
InChI Key: YGJWIABZGUHXEO-HKWRFOASSA-N
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Description

4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including an oxadiazole ring, a piperazine moiety, and a nitrophenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated precursor with piperazine, often under reflux conditions in a suitable solvent like ethanol or acetonitrile.

    Attachment of the nitrophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a nitrophenyl halide in the presence of a base such as potassium carbonate.

    Formation of the acetyloxyimino group: This step involves the reaction of the intermediate compound with acetic anhydride and hydroxylamine hydrochloride under mild heating.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:

    Bind to enzymes: Inhibit the activity of key enzymes involved in metabolic pathways.

    Interact with receptors: Modulate the activity of cellular receptors, leading to changes in cell signaling and function.

    Generate reactive species: Produce reactive oxygen or nitrogen species that can induce oxidative stress in target cells.

Comparison with Similar Compounds

4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine can be compared with other similar compounds, such as:

    Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Imidazole derivatives: Widely studied for their antimicrobial and antifungal activities.

    Benzimidazole derivatives: Recognized for their potential as antiparasitic and anticancer agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical reactivities and biological activities.

Properties

Molecular Formula

C15H16ClN7O5

Molecular Weight

409.78 g/mol

IUPAC Name

[(Z)-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methylidene]amino] acetate

InChI

InChI=1S/C15H16ClN7O5/c1-9(24)27-20-15(13-14(17)19-28-18-13)22-6-4-21(5-7-22)12-3-2-10(23(25)26)8-11(12)16/h2-3,8H,4-7H2,1H3,(H2,17,19)/b20-15-

InChI Key

YGJWIABZGUHXEO-HKWRFOASSA-N

Isomeric SMILES

CC(=O)O/N=C(/C1=NON=C1N)\N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)ON=C(C1=NON=C1N)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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